Ethyl 2-(2-methoxybenzamido)benzo[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(2-methoxybenzamido)benzo[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring fused to a benzene ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-methoxybenzamido)benzo[b]thiophene-3-carboxylate typically involves the condensation of 2-bromo-(het)arylacetonitriles with (het)aryl/alkyldithioesters under basic conditions . Another method involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds, where 2-halobenzonitriles and methyl thioglycolate are reacted in the presence of triethylamine in DMSO at 130°C .
Industrial Production Methods
Industrial production methods for benzothiophene derivatives often involve large-scale condensation reactions using sulfurizing agents like phosphorus pentasulfide (P4S10) and thioglycolic acid derivatives . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-methoxybenzamido)benzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-(2-methoxybenzamido)benzo[b]thiophene-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antihypertensive properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of ethyl 2-(2-methoxybenzamido)benzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as a voltage-gated sodium channel blocker, similar to other benzothiophene derivatives .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A 2-substituted thiophene framework known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Raloxifene: A selective estrogen receptor modulator with a benzothiophene core.
Uniqueness
Ethyl 2-(2-methoxybenzamido)benzo[b]thiophene-3-carboxylate is unique due to its specific substitution pattern and the presence of both methoxybenzamido and carboxylate groups.
Properties
Molecular Formula |
C19H17NO4S |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
ethyl 2-[(2-methoxybenzoyl)amino]-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H17NO4S/c1-3-24-19(22)16-13-9-5-7-11-15(13)25-18(16)20-17(21)12-8-4-6-10-14(12)23-2/h4-11H,3H2,1-2H3,(H,20,21) |
InChI Key |
PNSLZHPHJMLCBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
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